molecular formula C28H25N3OS B2605348 3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-51-4

3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2605348
CAS No.: 2034555-51-4
M. Wt: 451.59
InChI Key: YMRHQWWGQMEJRX-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidinone derivative characterized by a benzyl group at position 3, a 2,5-dimethylbenzylthio substituent at position 2, and a phenyl group at position 5. Pyrrolo-pyrimidinones are heterocyclic systems of significant pharmaceutical interest due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The 2,5-dimethylbenzylthio moiety in this compound likely enhances lipophilicity and metabolic stability compared to simpler thioethers, while the benzyl and phenyl groups may contribute to target binding specificity .

Properties

IUPAC Name

3-benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3OS/c1-19-13-14-20(2)23(15-19)18-33-28-30-25-24(22-11-7-4-8-12-22)16-29-26(25)27(32)31(28)17-21-9-5-3-6-10-21/h3-16,29H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRHQWWGQMEJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.

    Introduction of the Benzyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and phenyl halides, respectively.

    Thioether Formation: The 2,5-dimethylbenzylthio group can be introduced through a thioetherification reaction, where a thiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrrolopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds with similar structures have been explored for their anticancer, antiviral, and anti-inflammatory properties. This compound could be a candidate for drug development studies.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one would depend on its specific biological target. Generally, compounds of this class can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields: Compounds 2b and 2c (from ) exhibit high yields (>82%), suggesting efficient synthetic routes for nitro-substituted pyrimidinones. However, data for the target compound’s synthesis are unavailable .
  • Thermal Stability : The higher melting points of 2b and 2c (218–225°C) indicate strong intermolecular interactions (e.g., hydrogen bonding from nitro groups) compared to methoxy-substituted derivatives like compound 58, which may have lower melting points due to reduced polarity .

Structural Analogues in Patent Literature

A thieno[3,2-d]pyrimidinone derivative () features a thieno ring instead of pyrrolo, demonstrating that ring system modifications significantly alter physicochemical and pharmacological profiles.

Biological Activity

3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities. The molecular formula of this compound is C28H25N3OS, with a molecular weight of 451.59 g/mol.

Chemical Structure

The structural characteristics of this compound include a pyrrolopyrimidine core with various substituents that contribute to its biological activity. The presence of the thioether group (–S–) is particularly noteworthy as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. Specifically, it has shown significant quorum sensing inhibition activity, which is vital in controlling biofilm formation in bacteria. The IC50 values for related compounds have been reported as follows:

CompoundIC50 (μg/mL)
Compound 1115.2
Compound 2182.2
Compound 345.5

These results indicate that the compound may be effective in disrupting bacterial communication mechanisms, potentially leading to new therapeutic strategies against resistant bacterial strains.

The mechanism by which this compound exerts its biological effects may involve interaction with G protein-coupled receptors (GPCRs). Compounds with similar structures have been shown to modulate GPCR signaling pathways, which play crucial roles in various physiological processes and disease states .

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activities of pyrrolopyrimidine derivatives:

  • Antibacterial Activity : A study highlighted the quorum sensing inhibitory effects of pyrrolopyrimidine compounds on Pseudomonas aeruginosa, suggesting that modifications in the side chains can enhance activity against biofilms.
  • Anticancer Activity : Research on related compounds demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways, including MAPK and PI3K/Akt pathways .

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